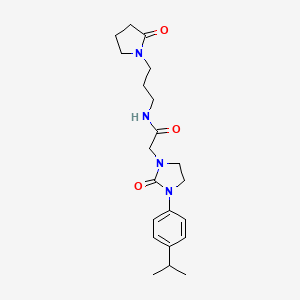
N-(3-(2-Oxopyrrolidin-1-yl)propyl)-2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid. This precursor is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions to yield the desired product. The synthesis process is designed to ensure a good yield of the compound, which is then recrystallized to achieve the necessary purity for further analysis .
Molecular Structure Analysis
The molecular structure of the synthesized compound is characterized by its crystallization in the orthorhombic crystal system with space group Pbca. The unit cell parameters are detailed, indicating the dimensions of the crystal lattice. The structure is further refined to a final R-factor of 0.042 for 2158 observed reflections, which confirms the precision of the crystallographic data. The presence of intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions N1-H1···O2 and N2-H2B···N1 are significant as they can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving the synthesized compound, the presence of functional groups such as the acetamide moiety and the isopropylphenyl group suggests that it may undergo reactions typical of these functionalities. The intermolecular and intramolecular hydrogen bonds observed in the crystal structure could affect the reactivity by stabilizing certain conformations or by influencing the compound's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and stability of the compound are not explicitly provided in the abstract. However, the chemical properties can be inferred from the molecular structure. The acetamide group is known for its polar character and hydrogen bonding capabilities, which can affect solubility in various solvents. The isopropylphenyl group adds hydrophobic character to the molecule, which could influence its interaction with biological membranes. The compound's anticancer activity is confirmed through in silico modeling, targeting the VEGFr receptor, which suggests that the compound's physical and chemical properties are conducive to its biological activity .
Wissenschaftliche Forschungsanwendungen
- Forschungen deuten darauf hin, dass diese Verbindung potenzielle Antitumor-Eigenschaften aufweist. Es kann das Wachstum von Krebszellen beeinträchtigen, Apoptose (programmierten Zelltod) induzieren oder spezifische Signalwege in Zusammenhang mit der Tumorprogression hemmen .
- Einige Studien weisen darauf hin, dass die Verbindung neuroprotektive Effekte hat. Es kann dazu beitragen, Neuronen vor Schäden zu schützen, die durch oxidativen Stress, Entzündungen oder neurodegenerative Erkrankungen verursacht werden .
- Interessanterweise wurde N-(3-(2-Oxopyrrolidin-1-yl)propyl)-2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamid mit einem süßen Geschmack in Verbindung gebracht. Es ist strukturell mit karamellartigen Verbindungen verwandt und kann zur Wahrnehmung von Süße beitragen .
- Forscher haben die Wechselwirkungen der Verbindung mit Stoffwechselenzymen untersucht. Es kann bestimmte Enzyme hemmen, die an Stoffwechselprozessen beteiligt sind, und möglicherweise den Energiestoffwechsel oder andere zelluläre Prozesse beeinflussen .
- Wissenschaftler haben synthetische Wege zur Herstellung dieser Verbindung und ihrer Derivate untersucht. Das Verständnis ihrer chemischen Synthese kann bei der Entwicklung von Analoga mit verbesserten Eigenschaften helfen .
- Detaillierte pharmakokinetische Studien sind unerlässlich, um zu beurteilen, wie die Verbindung im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Einblicke in ihre Bioverfügbarkeit können die Arzneimittelentwicklung leiten .
- Rechnergestützte Ansätze wie molekulares Docking und In-silico-Modellierung können die Bindungsaffinität der Verbindung zu bestimmten Proteinzielen vorhersagen. Diese Studien informieren über die Wechselwirkungen von Arzneimitteln mit Rezeptoren und potenzielle therapeutische Anwendungen .
- Obwohl es möglicherweise keine direkten klinischen Studien zu dieser spezifischen Verbindung gibt, kann das Verständnis ihrer Wirkmechanismen und präklinischen Daten zukünftige Untersuchungen leiten. Forscher sollten ihr therapeutisches Potenzial in relevanten Krankheitsmodellen untersuchen .
Antitumor-Eigenschaften
Neuroprotektive Effekte
Modulation des süßen Geschmacks
Stoffwechselwege und Enzyminhibition
Chemische Synthese und Derivate
Pharmakokinetik und Bioverfügbarkeit
In-silico-Modellierung und Docking-Studien
Klinische Studien und therapeutisches Potenzial
Eigenschaften
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16(2)17-6-8-18(9-7-17)25-14-13-24(21(25)28)15-19(26)22-10-4-12-23-11-3-5-20(23)27/h6-9,16H,3-5,10-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIHYZDSBHMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

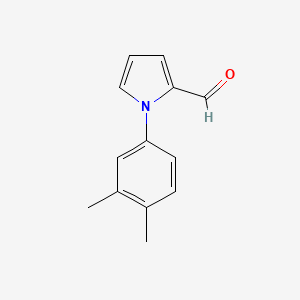
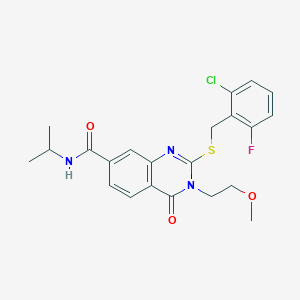
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)


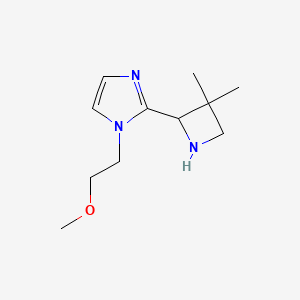
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
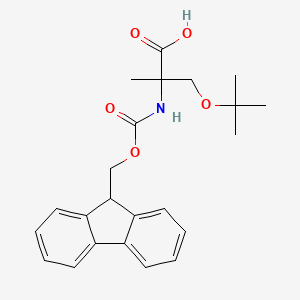
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
